molecular formula C17H26N2O B103905 5-Methoxy-N,N-dipropyltryptamine CAS No. 69496-75-9

5-Methoxy-N,N-dipropyltryptamine

Katalognummer: B103905
CAS-Nummer: 69496-75-9
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: PNHPVNBKLQWBKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a synthetic tryptamine derivative characterized by a methoxy group at the 5-position of the indole ring and two propyl substituents on the terminal amine. It is structurally related to classic hallucinogens like N,N-dimethyltryptamine (DMT) but differs in alkyl chain length and substitution patterns. Orally active, 5-MeO-DPT exhibits dose-dependent effects such as dizziness, tachycardia, tremor, anxiety, and agitation . Its pharmacological profile is linked to serotonin receptor modulation, particularly 5-HT1A and 5-HT2A receptors, though its exact mechanism remains less studied compared to analogs like 5-MeO-DMT .

Wirkmechanismus

Target of Action

5-Methoxy-N,N-dipropyltryptamine, also known as 5-MeO-DiPT or “Foxy Methoxy”, is a psychedelic tryptamine . The primary target of 5-MeO-DiPT is the 5-HT2A receptor , a subtype of the serotonin receptor . This receptor plays a key role in the function and distribution of serotonin in the brain, which affects mood and perception .

Mode of Action

The mechanism that produces the hallucinogenic and entheogenic effects of 5-MeO-DiPT is thought to result primarily from 5-HT2A receptor agonism . This means that 5-MeO-DiPT binds to the 5-HT2A receptor and activates it, mimicking the action of serotonin . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may also be involved .

Biochemical Pathways

Its action on the 5-ht2a receptor suggests that it likely impacts theserotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, anxiety, and sensory perception .

Pharmacokinetics

5-MeO-DiPT is orally active, and dosages between 6–20 mg are commonly reported . It produces effects with an onset of 20 to 30 minutes and with peak effects occurring between 1 to 1.5 hours after administration .

Result of Action

The activation of the 5-HT2A receptor by 5-MeO-DiPT leads to a range of effects. Many users report experiencing hallucinations, changes in sensory perception, and altered states of consciousness . Some users also report sound distortion, also noted with the related drug, DiPT .

Action Environment

The effects of 5-MeO-DiPT can be influenced by a variety of environmental factors. For instance, the drug’s effects may be more intense or last longer in individuals who have a higher body mass, slower metabolism, or who take the drug on an empty stomach. Additionally, the use of other substances, such as alcohol or other psychoactive drugs, can also influence the effects of 5-MeO-DiPT .

Biologische Aktivität

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT) is a lesser-known member of the tryptamine family, which includes other compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This article explores the biological activity of 5-MeO-DPT, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

5-MeO-DPT is structurally related to other tryptamines, characterized by the presence of a methoxy group and two propyl chains attached to the nitrogen atom. Its mechanism of action primarily involves agonism at serotonin receptors, particularly the 5-HT2A and 5-HT1A receptors. These interactions are crucial for its psychoactive effects.

Table 1: Receptor Affinity of 5-MeO-DPT Compared to Other Tryptamines

Compound5-HT1A Affinity5-HT2A AffinityOther Receptors
5-MeO-DPTModerateHighUnknown
5-MeO-DMTHighVery HighVarious
DMTLowHighVarious

Pharmacological Effects

The pharmacological profile of 5-MeO-DPT reveals several interesting effects:

  • Psychoactive Properties : Similar to other tryptamines, 5-MeO-DPT can induce altered states of consciousness, including visual and auditory distortions, emotional amplification, and ego dissolution.
  • Neuroplasticity : Animal studies suggest that 5-MeO-DPT may enhance neurogenesis and synaptic plasticity. For instance, a study indicated that administration led to increased cell proliferation in the dentate gyrus of mice .
  • Anti-inflammatory Effects : Research indicates that tryptamines can exert anti-inflammatory actions, potentially contributing to their therapeutic effects in mood disorders .

Case Studies

  • Case Study on Depression : A clinical observation reported a significant reduction in depressive symptoms following a single high-dose administration of a tryptamine compound similar to 5-MeO-DPT. Patients reported lasting improvements in mood and cognitive flexibility .
  • Neurogenesis Study : In a controlled study involving adult mice, treatment with 5-MeO-DPT resulted in a notable increase in BrdU-positive cells in the dentate gyrus, indicating enhanced neurogenesis compared to control groups .

Safety Profile and Considerations

While the psychoactive effects of 5-MeO-DPT may offer therapeutic benefits, safety remains a crucial consideration. The compound's interaction with serotonin receptors necessitates caution, especially regarding potential serotonin syndrome when combined with other serotonergic agents.

Table 2: Safety Considerations for Tryptamines

CompoundKnown Side EffectsContraindications
5-MeO-DPTNausea, anxietyMAOI use, other serotonergic drugs
5-MeO-DMTVisual disturbances, confusionMAOI use
DMTHallucinations, paranoiaMAOI use

Wissenschaftliche Forschungsanwendungen

Treatment-Resistant Depression

Recent studies have highlighted the potential of 5-MeO-DPT as a rapid-acting antidepressant. A systematic review indicated that administration of 5-MeO-DPT resulted in significant improvements in depressive symptoms among participants with treatment-resistant depression (TRD). The favorable safety profile observed in these studies supports further exploration into its therapeutic use .

Table 1: Summary of Clinical Trials Involving 5-MeO-DPT

Study TypePopulationFindingsReference
Phase I TrialHealthy VolunteersSafety and tolerability confirmed
Open-label Pilot StudyPatients with TRDSignificant reduction in depression scores
Survey StudyRecreational UsersSelf-reported improvement in anxiety/depression

Neurophysiological Effects

Research has demonstrated that 5-MeO-DPT induces significant changes in brain activity patterns. For instance, animal studies revealed alterations in local field potentials (LFPs) in the hippocampus and prefrontal cortex, suggesting profound effects on neural circuitry associated with mood regulation . These findings underscore the need for further investigation into the neurobiological mechanisms underlying its effects.

Case Studies and Anecdotal Evidence

While clinical trials provide structured data, anecdotal evidence from users highlights the subjective benefits of 5-MeO-DPT. Many report profound psychological insights and emotional healing following administration, which aligns with findings from controlled studies indicating significant reductions in anxiety and depression symptoms .

Table 2: Anecdotal Reports on 5-MeO-DPT Use

User DemographicsReported BenefitsContext
Individuals with Anxiety79% reported improvementGroup settings with structured support
Individuals with Depression80% reported improvementRitualistic or therapeutic contexts

Future Research Directions

Despite promising results, further research is essential to fully understand the long-term effects and safety profile of 5-MeO-DPT. Future studies should focus on:

  • Larger Sample Sizes : To enhance the statistical power of findings.
  • Longitudinal Studies : To assess the durability of therapeutic effects over time.
  • Mechanistic Studies : To elucidate the neurobiological pathways involved in its action.

Q & A

Q. Basic: What experimental approaches are recommended for synthesizing and characterizing 5-Methoxy-N,N-dipropyltryptamine?

The synthesis typically involves alkylation of 5-methoxytryptamine with propyl halides under basic conditions, followed by purification via recrystallization or chromatography. Key characterization steps include:

  • GC-EI-MS and HPLC-ESI-MS for structural confirmation, detecting molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
  • NMR spectroscopy to verify substituent positions (e.g., indole C3 ethylamine chain and N,N-dipropyl groups) .
  • Elemental analysis to validate purity (>98%) .
    Note : Batch-specific analytical certificates (e.g., LC/MS, NMR) are critical for forensic reproducibility .

Q. Basic: How does this compound interact with serotonin receptors, and what assays are used to quantify affinity?

The compound exhibits affinity for 5-HT7 receptors (pKi = 7.9 in human HTR7 assays) . Standard methodologies include:

  • Radioligand binding assays using [³H]-5-CT or [³H]-LSD in transfected HEK293 cells .
  • Functional assays (e.g., cAMP accumulation) to assess agonist/antagonist activity .
    Advanced Tip : Cross-test with 5-HT1A/2A receptors to rule off-target effects, as seen with structurally similar tryptamines .

Q. Basic: What analytical techniques are most reliable for detecting this compound in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) achieves sub-ng/mL sensitivity in blood/urine .
  • Gas chromatography-MS (GC-MS) with derivatization (e.g., BSTFA) improves volatility for low-concentration detection .
  • Immunoassays are less reliable due to cross-reactivity with endogenous indoles; confirm positives with orthogonal methods .

Q. Advanced: What metabolic pathways and cytochrome P450 (CYP) isoforms are involved in this compound metabolism?

In humans and rodents, primary pathways include:

  • O-demethylation at the 5-methoxy group via CYP2D6 , producing 5-hydroxytryptamine derivatives .
  • N-dealkylation of dipropyl groups by CYP3A4 , yielding mono- or des-propyl metabolites .
    Key Data : Metabolites like 5-hydroxy-DPT are detectable in urine for ≥48 hours post-administration . Contradiction Alert : Some studies report CYP2C19 involvement, requiring isoform-specific inhibitors for validation .

Q. Advanced: How do interspecies differences impact the pharmacokinetic and toxicity profiles of this compound?

  • Rodents exhibit faster clearance (t½ = 1–2 hrs) vs. humans (t½ = 4–6 hrs) due to CYP2D6 polymorphism .
  • Toxicity : Rats show minimal hepatotoxicity, while human case reports link high doses to seizures and rhabdomyolysis .
    Methodological Recommendation : Use human hepatocyte models or CYP2D6-humanized mice to bridge translational gaps .

Q. Advanced: What neuropharmacological mechanisms underlie this compound’s effects on neural stem cells?

  • In vitro studies demonstrate promotion of hippocampal neurogenesis via 5-HT2A receptor activation , enhancing neurite outgrowth .
  • Mechanistic Insight : Co-administration with 5-HT2A antagonists (e.g., ketanserin) abolishes differentiation, confirming receptor specificity .
    Experimental Design : Use adult neural stem cell cultures with qPCR for serotonin receptor subtype expression .

Q. Advanced: How should researchers resolve contradictions in reported receptor affinity data for this compound?

Discrepancies arise from:

  • Receptor source variability (e.g., human vs. rat 5-HT7) .
  • Assay conditions (e.g., radioligand choice, buffer pH) .
    Resolution Strategy :

Replicate studies using standardized protocols (e.g., NIH Psychoactive Drug Screening Program).

Compare functional (cAMP, Ca²⁺ flux) vs. binding assays .

Q. Advanced: What enzymatic and non-enzymatic oxidative pathways degrade this compound in biological systems?

  • Enzymatic : Monoamine oxidase (MAO)-A catalyzes deamination, forming indoleacetic acid derivatives .
  • Non-enzymatic : Reacts with peroxynitrite (ONOO⁻), generating nitroindole adducts—quantify via HPLC-UV .
    Research Gap : Limited data on antioxidant capacity relative to endogenous tryptamines (e.g., melatonin) .

Q. Advanced: What in vitro models best replicate this compound’s effects on neuronal excitability?

  • Primary DRG neurons : Assess sodium current modulation using patch-clamp electrophysiology; 5-HT7 activation reduces Nav1.7 currents .
  • Glioblastoma cell lines (e.g., U87-MG): Study 5-HT7-mediated cAMP/PKA signaling .
    Limitation : Immortalized lines may lack endogenous receptor expression; validate via CRISPR knockouts .

Q. Advanced: How do structural modifications (e.g., N-alkyl chain length) influence this compound’s pharmacokinetics?

  • N-propyl vs. N-isopropyl : Dipropyl analogs show higher metabolic stability (longer t½) than diisopropyl due to reduced CYP3A4 affinity .
  • 5-Methoxy position : Critical for 5-HT7 binding; removal reduces affinity 10-fold .
    Structure-Activity Tip : Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on receptor binding .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tryptamine Derivatives

Structural and Pharmacological Differences

Compound Substituents (Position) Key Pharmacological Targets Potency (G Protein Activation) Metabolic Pathways
5-MeO-DPT 5-MeO, N,N-dipropyl 5-HT1A, 5-HT2A Lower potency than 5-MeO-DMT Limited data; likely hepatic CYP enzymes
5-MeO-DiPT (Foxy) 5-MeO, N,N-diisopropyl 5-HT2A, 5-HT1A Intermediate potency CYP2D6-mediated oxidation, forms N-oxide and N-dealkylated metabolites
DPT N,N-dipropyl (no 5-MeO) 5-HT1A, 5-HT2A Lower potency than 5-MeO-DiPT Hepatic oxidation, minor metabolites
5-MeO-DMT 5-MeO, N,N-dimethyl 5-HT1A, 5-HT2A, TAAR1 Highest potency Rapid MAO-A metabolism; short duration
5-MeO-DALT 5-MeO, N,N-diallyl 5-HT2A High potency Underexplored; potential CYP involvement
  • Structural Impact : Alkyl chain length (e.g., dipropyl vs. diisopropyl) and methoxy substitution influence lipophilicity, receptor affinity, and metabolic stability. For example, 5-MeO-DiPT’s diisopropyl groups enhance lipophilicity and CYP2D6-mediated metabolism compared to 5-MeO-DPT’s dipropyl groups .
  • Receptor Affinity : All compounds primarily target 5-HT receptors, but 5-MeO-DMT shows broader activity, including trace amine-associated receptor 1 (TAAR1), contributing to its intense psychedelic effects .

Clinical and Toxicological Profiles

Compound Common Effects Toxicity Risks Reported Fatalities
5-MeO-DPT Anxiety, agitation, tachycardia Limited human data; potential seizures None reported
5-MeO-DiPT (Foxy) Hallucinations, rhabdomyolysis, seizures High risk of hyperthermia, organ failure Multiple fatalities
DPT Visual distortions, dissociation Rare seizures (confounded by trauma) None reported
5-MeO-DMT Euphoria, ego dissolution Hypertension, respiratory distress Rare
  • Metabolite Toxicity : 5-MeO-DiPT’s metabolite 5-methoxy-N-isopropyltryptamine may contribute to prolonged toxicity, whereas 5-MeO-DPT’s metabolites are less characterized .
  • Neurotoxicity : 5-MeO-DiPT demonstrates developmental neurotoxicity in rats comparable to MDMA, while 5-MeO-DPT lacks such data .

Analytical and Legal Considerations

  • Detection : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) differentiate tryptamines based on retention times and fragmentation patterns. For example, 5-MeO-DIPT and 5-MeO-DPT can be resolved via capillary electrophoresis due to structural variations .
  • Legal Status : 5-MeO-DiPT is classified as a Schedule I drug in the U.S., whereas 5-MeO-DPT remains unregulated in many jurisdictions, reflecting its lower abuse prevalence .

Eigenschaften

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h6-7,12-13,18H,4-5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHPVNBKLQWBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219723
Record name 5-Methoxy-DPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69496-75-9
Record name 5-Methoxy-N,N-dipropyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69496-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-MeO-DPT
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069496759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-DPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-N,N-DIPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYW60P516B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methoxy-N,N-dipropyltryptamine
5-Methoxy-N,N-dipropyltryptamine
5-Methoxy-N,N-dipropyltryptamine
5-Methoxy-N,N-dipropyltryptamine
5-Methoxy-N,N-dipropyltryptamine
5-Methoxy-N,N-dipropyltryptamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.